1,1-Dichloro-2-methyl-1-nitrosopropane

Description

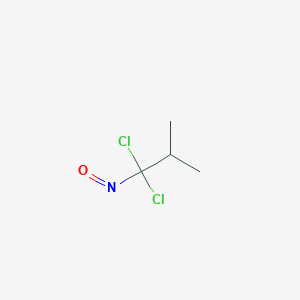

1,1-Dichloro-2-methyl-1-nitrosopropane (C₄H₆Cl₂NO) is a chlorinated nitroso compound characterized by a nitroso (-NO) group attached to a propane backbone substituted with two chlorine atoms and a methyl group. This compound exhibits unique reactivity due to the electron-withdrawing effects of the nitroso group, which facilitates nucleophilic substitution and condensation reactions. For instance, it reacts with alkyl hydrogen methylphosphonites to form phosphorylated oximes, as demonstrated by Sokolov et al. (1987) . These reactions occur without requiring hydrogen chloride acceptors, highlighting its role in synthesizing organophosphorus derivatives.

Properties

CAS No. |

111737-77-0 |

|---|---|

Molecular Formula |

C4H7Cl2NO |

Molecular Weight |

156.01 g/mol |

IUPAC Name |

1,1-dichloro-2-methyl-1-nitrosopropane |

InChI |

InChI=1S/C4H7Cl2NO/c1-3(2)4(5,6)7-8/h3H,1-2H3 |

InChI Key |

ORQOOAZNCHXTHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(N=O)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Chlorinated Propanes

1,2-Dichloropropane (Propylene Dichloride)

- Structure : C₃H₆Cl₂, with chlorine atoms on adjacent carbons.

- Physical Properties : Boiling point = 96°C, vapor pressure = 4.6 kPa at 20°C, and solubility in water ≈ 2 g/kg .

- Applications : Used in pesticide formulations (e.g., D-D mixture) alongside dichloropropenes .

- Key Differences : Unlike 1,1-dichloro-2-methyl-1-nitrosopropane, 1,2-dichloropropane lacks a nitroso group, resulting in lower reactivity and distinct toxicological profiles. The nitroso group in the former enhances its electrophilicity, making it more reactive toward nucleophiles like phosphonites .

1,3-Dichloropropane

- Structure : C₃H₆Cl₂, with chlorine atoms on terminal carbons.

- Reactivity : Primarily undergoes dehydrohalogenation to form chlorinated alkenes.

- Comparison : The absence of a nitroso group limits its utility in condensation reactions compared to this compound.

Nitroso-Containing Analogues

2-Chloro-1-nitroso-2-phenylpropane

- Structure: C₉H₁₀ClNO, featuring a phenyl substituent instead of a methyl group.

- Chemical Behavior : The phenyl group introduces steric hindrance and aromatic stabilization, reducing reactivity compared to the methyl-substituted nitroso compound. Its InChIKey (LRFAMOUGVPPCEW-UHFFFAOYSA-N) and SMILES (C(N=O)C(Cl)(C1=CC=CC=C1)C) reflect this structural divergence .

Cyclopropane Derivatives

1,1-Dichloro-2,2-dimethylcyclopropane

- Structure : C₅H₈Cl₂, with a strained cyclopropane ring.

- Reactivity : The ring strain increases susceptibility to ring-opening reactions, contrasting with the linear nitroso compound’s preference for substitution reactions .

Branched Chloroalkanes

2-Chloromethyl-1,3-dichloro-2-methylpropane

- Structure : C₅H₈Cl₃, with a branched chloroalkyl chain.

- Applications : Primarily studied via mass spectrometry (NIST data ), but lacks the nitroso group’s electrophilic reactivity.

Data Tables

Table 1: Comparative Physical and Chemical Properties

Table 2: Structural Comparison of Nitroso Compounds

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Nitroso Compounds

| Precursor | Nitrosating Agent | Solvent | Yield (%) | Reference ID |

|---|---|---|---|---|

| 1,1-Dichloropropane | NaNO₂/HCl | Dichloromethane | 65–72 | |

| 2-Methylpropanol | HNO₂ | Ether | 58–63 |

Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should be prioritized?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : The nitroso (N=O) stretch is observed at 1450–1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 170 (calculated for C₄H₆Cl₂NO) with fragments at m/z 135 (loss of Cl) and 99 (loss of NO) .

Advanced: How can researchers design experiments to resolve contradictions in reported solubility and stability data?

Methodological Answer:

Contradictions often arise from solvent purity, temperature fluctuations, or light exposure. To address this:

Standardized Solubility Testing : Use USP-grade solvents and conduct trials at 25°C under inert atmospheres. Compare results with PubChem and NIST data .

Stability Profiling :

Q. Table 2: Stability Data from Analogous Compounds

| Compound | Half-Life (pH 7) | Decomposition Product | Reference ID |

|---|---|---|---|

| 1,2-Dichloropropane | 48 hours | Chloroacetone | |

| Nitrosobenzene | 12 hours | Benzaldehyde |

Advanced: What computational strategies predict the environmental fate and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Cl and N=O bonds to predict hydrolysis pathways .

- QSPR Models : Estimate biodegradation potential using descriptors like logP (octanol-water partition coefficient) and molecular polarizability .

- Molecular Dynamics : Simulate interactions with soil organic matter to assess persistence .

Example Workflow:

Optimize geometry using Gaussian 16 at the B3LYP/6-31G* level.

Calculate electrostatic potential surfaces to identify reactive sites.

Validate predictions with experimental degradation studies .

Advanced: How can researchers investigate the compound’s potential neurotoxic mechanisms using in vitro models?

Methodological Answer:

Cell Culture Models : Expose SH-SY5Y neuronal cells to 1–100 µM concentrations for 24–72 hours .

Biomarker Analysis :

- Measure reactive oxygen species (ROS) via DCFH-DA fluorescence.

- Assess mitochondrial dysfunction using JC-1 staining (flow cytometry).

Omics Integration : Conduct RNA-seq to identify dysregulated pathways (e.g., oxidative stress, apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.